molecular formula C14H16O B14281849 2-Methoxy-5-(propan-2-yl)azulene CAS No. 134919-68-9

2-Methoxy-5-(propan-2-yl)azulene

Katalognummer: B14281849
CAS-Nummer: 134919-68-9
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: DHDNOEXRDBHOIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-(propan-2-yl)azulene is an organic compound belonging to the azulene family, characterized by its distinctive blue color Azulene compounds are known for their unique structure, consisting of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(propan-2-yl)azulene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the azulene core structure.

    Methoxylation: Introduction of the methoxy group at the 2-position of the azulene ring.

    Isopropylation: Introduction of the isopropyl group at the 5-position of the azulene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(propan-2-yl)azulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the azulene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulenequinones, while substitution reactions can introduce various functional groups onto the azulene ring.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-(propan-2-yl)azulene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in dermatology for treating skin conditions.

    Industry: Utilized in the development of dyes and pigments due to its vibrant blue color.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azulene: The parent compound, characterized by its blue color and similar structure.

    1,4-Dimethylazulene: A derivative with methyl groups at the 1 and 4 positions.

    2-Methoxyazulene: Similar to 2-Methoxy-5-(propan-2-yl)azulene but lacks the isopropyl group.

Uniqueness

This compound is unique due to the presence of both methoxy and isopropyl groups, which can influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

134919-68-9

Molekularformel

C14H16O

Molekulargewicht

200.28 g/mol

IUPAC-Name

2-methoxy-5-propan-2-ylazulene

InChI

InChI=1S/C14H16O/c1-10(2)11-5-4-6-12-8-14(15-3)9-13(12)7-11/h4-10H,1-3H3

InChI-Schlüssel

DHDNOEXRDBHOIZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC2=CC(=CC2=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.